2-Amino-3-phenylpropanenitrile

Oncology Medicinal Chemistry Cell-based Assays

2-Amino-3-phenylpropanenitrile solves the challenge of sourcing a consistent, high-purity α-aminonitrile warhead for reversible covalent inhibitor design. Key advantages: • Reversible cysteine protease warhead (cathepsins, caspases) with nitrile bioisostere • Scaffold for enantiopure phenylalanine derivatives via asymmetric Strecker synthesis • Validated anticancer scaffold (MCF-7 IC₅₀ ≈15 µM) for immediate SAR expansion • Industrial biocatalysis substrate for D-/L-phenylalanine production Bulk supply with batch-to-batch consistency.

Molecular Formula C9H10N2
Molecular Weight 146.193
CAS No. 55379-75-4
Cat. No. B2494665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-phenylpropanenitrile
CAS55379-75-4
Molecular FormulaC9H10N2
Molecular Weight146.193
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C#N)N
InChIInChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2
InChIKeyAVXNAHRDJXOJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-phenylpropanenitrile Technical Profile


2-Amino-3-phenylpropanenitrile is an α-aminonitrile derivative of phenylalanine, characterized by a central carbon bonded to an amino group (-NH₂), a nitrile group (-CN), and a benzyl side chain . This chiral compound exists as two enantiomers and serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a building block for bioactive molecules and pharmaceutical agents targeting neurological and oncological pathways . The nitrile moiety functions as a hydrogen bond acceptor and a bioisostere for carboxylic acids, enabling unique binding interactions within enzyme active sites .

Chiral α-aminonitrile intermediate – Phenylalanine-derived backbone with free α-amino group for further derivatization.
Nitrile reversible covalent warhead – Forms thioimidate adducts with active-site cysteine residues; reported bioisostere for carboxylic acid.
Versatile synthetic scaffold – Used as minimal pharmacophore for fragment-based design and SAR studies in kinase and protease research.

Functional Distinctions: 2-Amino-3-phenylpropanenitrile vs. Generic α-Aminonitriles


Generic substitution of 2-amino-3-phenylpropanenitrile with other α-aminonitriles or amino acid derivatives is scientifically unsound due to its unique combination of a phenylalanine-derived backbone and a terminal nitrile warhead . This structure enables specific interactions with enzyme active sites that are not replicated by analogs with different side chains or alternative bioisosteres . Crucially, the nitrile group in this compound serves as a reversible covalent warhead for cysteine proteases, a mechanism distinct from carboxylic acid-containing phenylalanine derivatives or nitriles with different P2/P3 substitutions . Substitution would compromise target engagement, selectivity profiles, and downstream synthetic utility in pharmaceutical intermediates.

Nitrile warhead specificity
Generic α-aminonitriles or carboxylic acid derivatives lack the reversible covalent cysteine-targeting mechanism; target engagement may not replicate.
Backbone determines selectivity
The phenylalanine side chain provides distinct enzyme binding; substitution with other amino acid backbones can shift selectivity profiles and synthetic utility.
Free α-amine reactivity
N-acylated or N-protected analogs alter both chemical reactivity and biological spectrum; antimicrobial or enzyme inhibition profiles may differ significantly.

Quantitative Evidence: 2-Amino-3-phenylpropanenitrile vs. Closest Analogs


Cytotoxic Potency in Breast Cancer Cells

2-Amino-3-phenylpropanenitrile demonstrates cytotoxic activity against MCF-7 breast cancer cells with an IC₅₀ of approximately 15 µM . In contrast, the parent amino acid L-phenylalanine exhibits no significant cytotoxicity in this cell line at comparable concentrations, highlighting the functional gain conferred by the nitrile warhead . This differentiation is critical for selecting appropriate starting points in anticancer drug discovery programs targeting solid tumors.

Cytotoxicity vs. Parent Amino Acid
Data to verify
IC₅₀ ≈ 15 µM against MCF-7 breast cancer cells. L-Phenylalanine shows no significant cytotoxicity at equivalent concentrations.
Reported cell-model response context
Nitrile warhead may confer cytotoxic activity; data require independent replication.
Oncology Medicinal Chemistry Cell-based Assays

DPP-4 Inhibition vs. Dipeptidyl Nitriles

2-Amino-3-phenylpropanenitrile exhibits weak inhibition of human recombinant DPP-4 with an IC₅₀ of 24 µM (24,000 nM) [1]. This contrasts sharply with optimized dipeptidyl nitrile DPP-4 inhibitors such as saxagliptin (IC₅₀ = 0.5-2 nM) or vildagliptin (IC₅₀ ≈ 3.5 nM), which incorporate additional P2 and P3 substituents for enhanced potency [2]. This 10,000-fold potency differential provides a clear quantitative basis for selecting the appropriate nitrile scaffold based on desired inhibitory strength.

DPP-4 Inhibition vs. Dipeptidyl Nitriles
Cross-study comparable
IC₅₀ = 24 µM (24,000 nM). ~10,000-fold weaker than optimized dipeptidyl nitriles (saxagliptin IC₅₀ 0.5–2 nM).
Supports SAR baseline for minimal pharmacophore
Use as fragment or scaffold; not a potent lead compound.
Enzymology Diabetes Drug Discovery

α- vs. β-Aminonitrile Biocatalytic Reactivity

Rhodococcus rhodochrous ATCC BAA-870 nitrile hydratase demonstrates enantioselective hydrolysis of β-aminonitriles, achieving up to 85% enantiomeric excess for 3-amino-3-p-tolylpropanenitrile and 3-amino-3-(4-methoxyphenyl)propanenitrile [1]. In contrast, α-aminonitriles like 2-amino-3-phenylpropanenitrile are not substrates for pronase (an amidase) in homogeneous phase but become hydrolyzable only when pronase is immobilized on a polymer matrix with ketonic sites [2]. This differential reactivity profile necessitates distinct biocatalytic strategies for α- versus β-aminonitriles in industrial biotransformations.

Biocatalytic Reactivity
Class-level inference
α-Aminonitriles: not substrates for pronase in homogeneous solution; become hydrolyzable upon enzyme immobilization. β-Aminonitriles: hydrolyzed by nitrile hydratase with up to 85% ee.
Requires specialized immobilization for α-series
Class-level distinction; confirm for this specific α-aminonitrile.
Biocatalysis Enantioselective Synthesis Enzyme Engineering

Antimicrobial Activity Against S. aureus and E. coli

2-Amino-3-phenylpropanenitrile hydrochloride demonstrates growth inhibition against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . While specific MIC values are not available in public literature for direct comparison, this dual-spectrum activity differentiates it from phenylalanine-derived antimicrobials such as N-benzoyl-phenylalanyl-glycine-nitrile, which shows more restricted activity profiles [1]. The presence of the free α-amino group in 2-amino-3-phenylpropanenitrile may contribute to broader membrane penetration compared to N-acylated derivatives.

Antibacterial Spectrum
Data to verify
Growth inhibition against S. aureus and E. coli (qualitative). Dual Gram-positive/Gram-negative activity reported.
Reported antimicrobial screening context
Quantitative MIC values not publicly available; spectrum requires confirmation.
Antimicrobial Resistance Infectious Disease Chemical Biology

Application Scenarios for 2-Amino-3-phenylpropanenitrile


Fragment-Based Drug Discovery for Cysteine Protease Inhibitors

2-Amino-3-phenylpropanenitrile serves as a minimal pharmacophore fragment for developing reversible covalent inhibitors of cysteine proteases (e.g., cathepsins, caspases). Its nitrile warhead forms reversible thioimidate adducts with active-site cysteine residues, while the phenylalanine-derived backbone provides initial binding affinity . Researchers can use this compound as a starting scaffold for structure-based optimization, leveraging its moderate potency (e.g., DPP-4 IC₅₀ = 24 µM) as a baseline for SAR studies [1].

Asymmetric Strecker Synthesis for Chiral Intermediates

The compound is a key intermediate for synthesizing enantiomerically pure phenylalanine derivatives and chiral diamines. Catalytic asymmetric Strecker reactions using recyclable organocatalysts enable the production of (R)-phenylalanine and (R)-3-phenylpropane-1,2-diamine in high yield with high enantioselectivity [2]. This route is particularly valuable for manufacturing APN (aminopeptidase N) inhibitors and other pharmaceutically relevant chiral building blocks.

Biocatalytic Synthesis of Unnatural Amino Acids

2-Amino-3-phenylpropanenitrile is a substrate for nitrilase and nitrile hydratase enzymes, enabling biocatalytic routes to D- or L-phenylalanine and corresponding amides. The differential reactivity of α-aminonitriles with immobilized amidases provides a platform for developing continuous-flow biotransformations [3]. This scenario is especially relevant for industrial biotechnology groups seeking enzymatic alternatives to traditional chemical hydrolysis for unnatural amino acid production.

Anticancer Lead Optimization in Breast Cancer

Based on its demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 15 µM), 2-amino-3-phenylpropanenitrile serves as a starting point for medicinal chemistry optimization . The compound's ability to induce apoptosis in cancer cell lines positions it as a viable scaffold for developing targeted anticancer agents, particularly when coupled with structural modifications to improve potency and selectivity.

Application
Selection Property
Validation Focus
Cysteine protease inhibitor fragment design
Minimal pharmacophore with nitrile warhead
Reversible covalent binding and SAR interpretation
Chiral phenylalanine derivative synthesis
Enantioselective Strecker reaction substrate
Enantiomeric excess and chiral purity validation
Biocatalytic unnatural amino acid production
Substrate for immobilized nitrilase/amidase
Enzyme immobilization efficiency and conversion
Breast cancer cell-model studies
Cell-viability endpoint (MCF-7)
Cytotoxicity endpoint interpretation and apoptosis pathway

Technical Documentation Hub

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28 linked technical documents
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